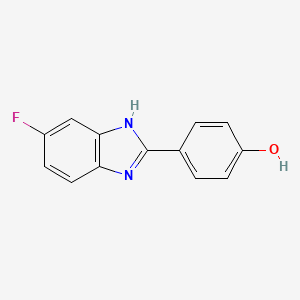
4-(5-Fluoro-1H-benzimidazol-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Fluoro-1H-benzimidazol-2-yl)phenol, also known as FBPI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FBPI is a benzimidazole derivative that has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. In
Mécanisme D'action
The exact mechanism of action of 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol is not fully understood. However, studies have suggested that 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in regulating the expression of genes involved in inflammation and cell survival. 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
4-(5-Fluoro-1H-benzimidazol-2-yl)phenol has been shown to possess several biochemical and physiological effects. It has been found to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in activated macrophages. 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol has also been shown to reduce the levels of inflammatory cytokines and chemokines in various animal models of inflammation. Moreover, 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol has been found to inhibit the growth and metastasis of cancer cells in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
4-(5-Fluoro-1H-benzimidazol-2-yl)phenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to possess low toxicity, making it a suitable candidate for further preclinical and clinical studies. However, 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Moreover, 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Orientations Futures
4-(5-Fluoro-1H-benzimidazol-2-yl)phenol has several potential future directions for research. It can be further studied for its therapeutic potential in various diseases such as cancer, inflammation, and viral infections. Moreover, 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol can be modified to improve its solubility and bioavailability. Further studies can also be conducted to elucidate the exact mechanism of action of 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol and its molecular targets. In conclusion, 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases.
Méthodes De Synthèse
4-(5-Fluoro-1H-benzimidazol-2-yl)phenol can be synthesized via a multistep process involving the reaction of 5-fluoro-2-nitroaniline with 2-hydroxybenzaldehyde in the presence of a base to form the intermediate Schiff base. The Schiff base is then reduced using sodium borohydride to yield the desired product, 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol.
Applications De Recherche Scientifique
4-(5-Fluoro-1H-benzimidazol-2-yl)phenol has been extensively studied for its therapeutic potential in various diseases. It has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol has also been found to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Moreover, 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol has been shown to exhibit anti-viral activity against the Zika virus and dengue virus.
Propriétés
IUPAC Name |
4-(6-fluoro-1H-benzimidazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c14-9-3-6-11-12(7-9)16-13(15-11)8-1-4-10(17)5-2-8/h1-7,17H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNJUGLHYDHCDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoro-1H-benzimidazol-2-yl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

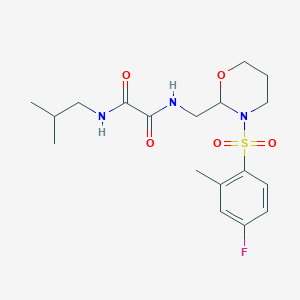
![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2907245.png)
![N-[2-(1H-1,2,4-Triazol-5-yl)propan-2-yl]but-2-ynamide](/img/structure/B2907246.png)
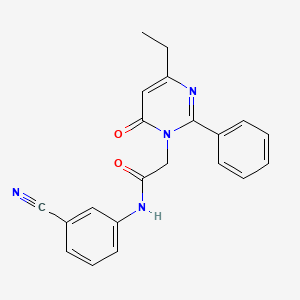
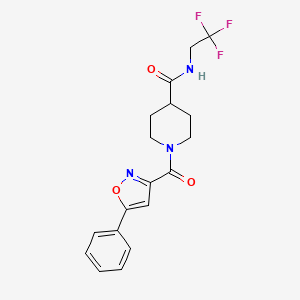
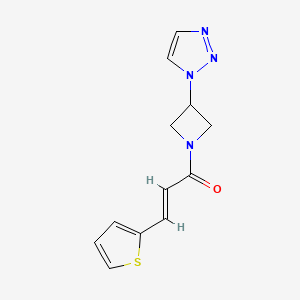
![5-Phenyl-1-(3-trifluoromethyl-phenyl)-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B2907256.png)

![2-(1,3-dioxoisoindol-2-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)acetamide](/img/structure/B2907259.png)
![1-(4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione oxalate](/img/structure/B2907261.png)
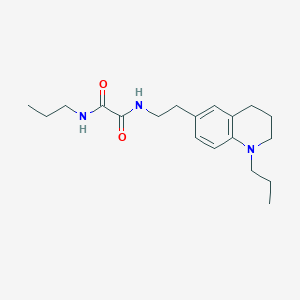
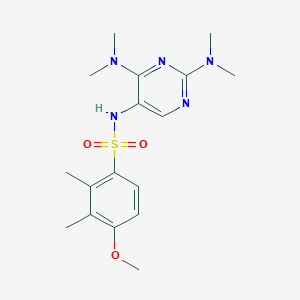
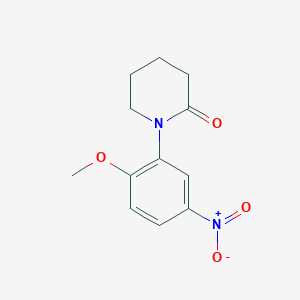
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2907265.png)